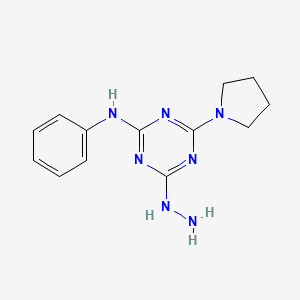
methyl (3-cyano-2-methyl-1H-indol-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (3-cyano-2-methyl-1H-indol-1-yl)acetate is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in different fields. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.
Mécanisme D'action
The mechanism of action of methyl (3-cyano-2-methyl-1H-indol-1-yl)acetate is not fully understood. However, it has been reported to act as an electron-transporting material in organic electronic devices, facilitating the flow of electrons between the different layers of the device. Additionally, this compound has been reported to undergo various chemical reactions, including nucleophilic substitution and cyclization reactions, which can be exploited in the synthesis of natural products and pharmaceuticals.
Biochemical and physiological effects:
Limited information is available on the biochemical and physiological effects of methyl (3-cyano-2-methyl-1H-indol-1-yl)acetate. However, it has been reported to exhibit low toxicity and good biocompatibility, making it a potential candidate for use in biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl (3-cyano-2-methyl-1H-indol-1-yl)acetate has several advantages and limitations for use in lab experiments. One of the significant advantages is its ease of synthesis using different methods. Additionally, this compound exhibits excellent electron-transporting properties, making it a potential candidate for use in organic electronic devices. However, one of the limitations of this compound is its limited solubility in common organic solvents, which can make it challenging to handle in lab experiments.
Orientations Futures
Several future directions can be explored to further understand the potential applications of methyl (3-cyano-2-methyl-1H-indol-1-yl)acetate. One potential direction is to study the mechanism of action of this compound in detail to better understand its electron-transporting properties. Another direction is to explore the potential use of this compound in the synthesis of natural products and pharmaceuticals. Additionally, further studies can be conducted to investigate the potential biomedical applications of this compound, including drug delivery and tissue engineering.
Méthodes De Synthèse
Methyl (3-cyano-2-methyl-1H-indol-1-yl)acetate can be synthesized using different methods. One such method involves the reaction of 3-cyano-2-methylindole with methyl chloroacetate in the presence of a base catalyst. Another method involves the reaction of 3-cyano-2-methylindole with methyl acrylate in the presence of a base catalyst. Both methods have been reported to yield the desired product with good yields and purity.
Applications De Recherche Scientifique
Methyl (3-cyano-2-methyl-1H-indol-1-yl)acetate has been studied for its potential applications in various scientific fields. One of the significant applications of this compound is in the field of organic electronics. It has been reported to exhibit excellent electron-transporting properties, making it a potential candidate for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Additionally, this compound has been studied for its potential use in the synthesis of indole-based natural products and pharmaceuticals.
Propriétés
IUPAC Name |
methyl 2-(3-cyano-2-methylindol-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-9-11(7-14)10-5-3-4-6-12(10)15(9)8-13(16)17-2/h3-6H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WASWCQRHPXAKAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Cyano-2-methyl-indol-1-yl)-acetic acid methyl ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-chlorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5754181.png)

![N-(2-ethoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5754212.png)

![1-methyl-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5754223.png)
![methyl 2-{[(4-chlorophenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5754226.png)

![2-[(3-chloro-4-methylphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B5754237.png)




![5-{2-cyano-3-[(4-hydroxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid](/img/structure/B5754269.png)
![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B5754277.png)